molecular formula C11H24N2O2 B2801360 tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate CAS No. 1370600-60-4

tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate

Cat. No.: B2801360
CAS No.: 1370600-60-4
M. Wt: 216.325
InChI Key: QLMGIHOBBPJXOJ-UHFFFAOYSA-N
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Description

tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.325. This compound is used primarily in research and development settings .

Preparation Methods

The preparation methods for tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate are not extensively documented in publicly available sources. it is typically synthesized through organic synthesis techniques involving the reaction of hydrazinecarboxylic acid derivatives with appropriate alkylating agents under controlled conditions .

Chemical Reactions Analysis

tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents.

    Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents .

Scientific Research Applications

tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.

    Biology: It is used in biochemical studies to understand the interactions of hydrazine derivatives with biological molecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use and the biological system being studied .

Comparison with Similar Compounds

tert-Butyl 2-(3,3-dimethylbutan-2-yl)hydrazine-1-carboxylate can be compared with other hydrazine derivatives such as:

    Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-: Similar in structure but lacks the ester group.

    Hydrazinecarboxylic acid, 1,1-dimethylethyl ester: Similar but lacks the 2-(1,2,2-trimethylpropyl) group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-(3,3-dimethylbutan-2-ylamino)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-8(10(2,3)4)12-13-9(14)15-11(5,6)7/h8,12H,1-7H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLMGIHOBBPJXOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C)C)NNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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